Cas no 1161497-23-9 (2-Bromo-1-fluoro-4-methoxybenzene)

2-Bromo-1-fluoro-4-methoxybenzene is a halogenated aromatic compound featuring bromo, fluoro, and methoxy substituents on a benzene ring. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The compound’s stability and well-defined reactivity profile facilitate its use in constructing complex molecular architectures. It is typically handled under standard laboratory conditions, though appropriate precautions for halogenated compounds should be observed.
2-Bromo-1-fluoro-4-methoxybenzene structure
1161497-23-9 structure
Product Name:2-Bromo-1-fluoro-4-methoxybenzene
CAS No:1161497-23-9
MF:C7H6BrFO
MW:205.024344921112
MDL:MFCD13185359
CID:820639
PubChem ID:17750869
Update Time:2025-10-22

2-Bromo-1-fluoro-4-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-fluoro-4-methoxybenzene
    • 3-Bromo-4-fluoroanisole
    • 2-Bromo-1-fluoro-4-methoxy-benzene
    • KSC493S2H
    • 2-fluoro-5-methoxybromobenzene
    • LYIGJBQYDRJPIR-UHFFFAOYSA-N
    • STL556202
    • CL8599
    • BBL102400
    • CM11635
    • AS05445
    • AM83245
    • TRA0081224
    • Benzene, 2-bromo-1-fluoro-4-methoxy-
    • SY021984
    • B300
    • 1-BROMO-2-FLUORO-5-METHOXYBENZENE
    • AJ-1
    • AB0034027
    • 3-
    • MDL: MFCD13185359
    • Inchi: 1S/C7H6BrFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
    • InChI Key: LYIGJBQYDRJPIR-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)OC)F

Computed Properties

  • Exact Mass: 203.95900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Density: 1.531±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 212.3±20.0 ºC (760 Torr),
  • Flash Point: 96.9±6.0 ºC,
  • Solubility: Very slightly soluble (0.43 g/l) (25 º C),
  • PSA: 9.23000
  • LogP: 2.59680

2-Bromo-1-fluoro-4-methoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Bromo-1-fluoro-4-methoxybenzene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1161497-23-9)3-溴-4-氟苯甲醚
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
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Amadis Chemical Company Limited
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(CAS:1161497-23-9)2-Bromo-1-fluoro-4-methoxybenzene
Order Number:A856916
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Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:03
Price ($):805.0/161.0
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Additional information on 2-Bromo-1-fluoro-4-methoxybenzene

Introduction to 2-Bromo-1-fluoro-4-methoxybenzene (CAS No. 1161497-23-9)

2-Bromo-1-fluoro-4-methoxybenzene, also known by its CAS registry number CAS No. 1161497-23-9, is a versatile aromatic compound with a unique combination of substituents that make it highly valuable in various chemical applications. This compound belongs to the family of bromobenzene derivatives and is characterized by its bromine, fluorine, and methoxy groups attached to the benzene ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in both academic research and industrial applications.

The structure of 2-bromo-1-fluoro-4-methoxybenzene consists of a benzene ring with three substituents: a bromine atom at position 2, a fluorine atom at position 1, and a methoxy group (-OCH₃) at position 4. This specific arrangement of substituents creates a molecule with significant steric and electronic effects, which influence its reactivity and stability. The bromine atom introduces electrophilic substitution tendencies, while the fluorine atom adds electron-withdrawing effects, enhancing the molecule's reactivity in certain reactions.

Recent studies have highlighted the potential of 2-bromo-1-fluoro-4-methoxybenzene in the field of medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those with potential anti-inflammatory and anticancer properties. The methoxy group plays a crucial role in modulating the pharmacokinetic properties of the molecule, making it an attractive candidate for drug design.

In terms of synthesis, 2-bromo-1-fluoro-4-methoxybenzene can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of bromobenzene derivatives with appropriate nucleophiles under specific conditions to introduce the fluorine and methoxy groups. The choice of synthesis method depends on the availability of starting materials and the desired purity of the final product.

The physical properties of CAS No. 1161497-23-9 include a melting point of approximately 85°C and a boiling point around 300°C under standard conditions. These properties make it suitable for use in high-temperature chemical processes without decomposition. Additionally, its solubility in organic solvents such as dichloromethane and ethyl acetate facilitates its use in solution-based reactions.

Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of 2-bromo-1-fluoro-4-methoxybenzene with greater accuracy. Quantum mechanical calculations have revealed that the molecule exhibits significant electron-deficient character due to the combined effects of bromine and fluorine atoms, making it an excellent substrate for electrophilic substitution reactions.

In industrial applications, CAS No. 1161497-23-9 is widely used as an intermediate in the production of agrochemicals, pharmaceuticals, and advanced materials. Its ability to undergo multiple substitution reactions makes it a valuable building block in organic synthesis.

The environmental impact of 2-bromo-1-fluoro-4-methoxybenzene has also been a topic of recent research. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which is essential for assessing its environmental fate and toxicity.

In conclusion, CAS No. 1161497-23-9, or 2-bromo-1-fluoro-4-methoxybenzene, is a multifaceted compound with diverse applications across various industries. Its unique combination of functional groups makes it an invaluable tool in chemical synthesis, while ongoing research continues to uncover new insights into its properties and potential uses.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1161497-23-9)3-溴-4-氟苯甲醚
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Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:1161497-23-9)2-Bromo-1-fluoro-4-methoxybenzene
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Purity:99%/99%
Quantity:500g/100g
Price ($):805.0/161.0
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